molecular formula C7H11NO B1359570 tetrahydro-2H-pyran-3-ylacetonitrile CAS No. 885271-49-8

tetrahydro-2H-pyran-3-ylacetonitrile

Cat. No.: B1359570
CAS No.: 885271-49-8
M. Wt: 125.17 g/mol
InChI Key: XSWUJVPKHBPWCO-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-3-ylacetonitrile (CAS: 885271-49-8) is a nitrile-containing heterocyclic compound characterized by a tetrahydro-2H-pyran (oxane) ring substituted at the 3-position with an acetonitrile group. Its molecular formula is C₇H₁₁NO, and it is commonly used as a synthetic intermediate in pharmaceuticals and fine chemicals. The compound’s structure combines the rigidity of the pyran ring with the reactivity of the nitrile group, making it valuable for constructing complex molecules, such as statins and other bioactive agents . Commercial suppliers list it as a research chemical with variable pricing tiers (e.g., 1g to 5g quantities) .

Key properties:

  • IUPAC Name: 2-(Oxan-3-yl)acetonitrile
  • Synonyms: SBB027169, CTK7C9832, STK505501
  • Molecular Weight: 125.17 g/mol
  • Applications: Intermediate in drug synthesis, ligand design, and agrochemical research.

Properties

IUPAC Name

2-(oxan-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-4-3-7-2-1-5-9-6-7/h7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWUJVPKHBPWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Tetrahydro-2H-pyran-3-ylacetonitrile serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of complex molecules, making it essential in the development of new compounds for various applications.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its derivatives have shown promise in:

  • Drug Development : Acting as precursors for biologically active compounds.
  • Pharmacological Studies : Exploring interactions with molecular targets such as enzymes and receptors.

Recent studies indicate that tetrahydro-2H-pyran derivatives exhibit significant biological activities, including:

  • Antimicrobial Activity : Related compounds have demonstrated efficacy against pathogens like Fusarium solani, suggesting potential for treating infections.
  • Cytotoxic Effects : Certain derivatives have shown cytotoxicity against cancer cell lines at low concentrations (as low as 20 μM), indicating potential for anticancer applications.
  • Immunomodulatory Effects : Enhancing immune responses in vitro, which positions this compound as a candidate for immunotherapy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Fusarium solani
CytotoxicityInhibition of cancer cell proliferation
ImmunomodulationPromotes lymphocyte proliferation

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of tetrahydro-2H-pyran derivatives revealed that compounds with similar structures exhibited significant activity against various bacterial strains. The study highlighted the potential of these compounds in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

Research evaluating the cytotoxic effects of tetrahydro-2H-pyran derivatives on different cancer cell lines found that certain compounds inhibited cell growth effectively. This suggests their utility in cancer treatment strategies.

Mechanism of Action

The mechanism by which tetrahydro-2H-pyran-3-ylacetonitrile exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Research Findings

Stereochemical Influence : The pyran ring in this compound imposes conformational constraints, improving regioselectivity in cycloaddition reactions compared to linear nitriles .

Pharmaceutical Utility : Nitrile analogs with oxygenated pyran rings (e.g., hydroxyl or ketone groups) show higher bioavailability in preclinical models due to enhanced solubility .

Notes and Limitations

  • Synthetic Challenges : Scalability of pyran-containing nitriles requires optimization to mitigate ring-opening side reactions.

Biological Activity

Tetrahydro-2H-pyran-3-ylacetonitrile is a compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential pharmacological properties. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is characterized by a tetrahydro-2H-pyran moiety attached to an acetonitrile group. This structure contributes to its stability and reactivity, making it a valuable compound in organic synthesis and medicinal chemistry. The presence of the acetonitrile functional group allows for participation in nucleophilic addition reactions, which are crucial for its biological activity.

Biological Activity

Research indicates that compounds containing tetrahydropyran rings often exhibit significant biological activities, including antimicrobial, anticancer, and immunomodulatory effects. The following sections detail specific findings related to the biological activities of this compound.

Antimicrobial Activity

Studies have shown that tetrahydro-2H-pyran derivatives possess antimicrobial properties. For instance, a related study demonstrated that compounds with similar structures exhibited antimicrobial activity against various pathogens, including Fusarium solani . While specific data on this compound is limited, its structural similarities suggest potential efficacy in combating microbial infections.

Cytotoxic Effects

The cytotoxic potential of tetrahydro-2H-pyran derivatives has been explored in several studies. For example, one study indicated that compounds similar to this compound demonstrated significant cytotoxic effects against multiple cancer cell lines . Specifically, certain derivatives exhibited potent inhibition of cell proliferation at concentrations as low as 20 μM.

Immunomodulatory Effects

Recent research highlights the immunomodulatory effects of tetrahydro-2H-pyran compounds. A study found that derivatives promoted the proliferation of lipopolysaccharide (LPS)-stimulated splenic lymphocytes in vitro . This suggests that this compound may enhance immune responses, making it a candidate for further investigation in immunotherapy applications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Notable approaches include:

  • Cyclization Reactions : Utilizing appropriate precursors to facilitate the formation of the tetrahydropyran ring.
  • Nucleophilic Addition : Incorporating acetonitrile into the reaction pathway to yield the final product.
  • One-Pot Reactions : Streamlined methods that allow for efficient synthesis without the need for intermediate purification .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

StudyFindingsImplications
Compounds promoted lymphocyte proliferation at 20 μMPotential use in immunotherapy
Inhibition of ALK5 autophosphorylation with IC50 values as low as 25 nMPossible anticancer applications
Dose-dependent inhibition of MEL cell growthIndicates potential for leukemia treatment

Q & A

Q. What are the key considerations for designing a synthesis protocol for tetrahydro-2H-pyran-3-ylacetonitrile?

Methodological Answer: A robust synthesis protocol should address:

  • Reaction Conditions : Use acetonitrile as a solvent for its polarity and compatibility with nucleophilic substitutions .
  • Catalysts : Lewis acids like BF₃•OEt₂ can enhance reaction efficiency in nucleophilic substitutions, as demonstrated in tetrahydropyran derivative syntheses .
  • pH Control : Adjusting pH (e.g., lowering to 0–5 post-reaction) is critical to stabilize intermediates, as seen in related cyanide-mediated syntheses .
  • Purification : Post-reaction quenching with water, followed by ethyl acetate extraction and silica gel chromatography, ensures high purity .

Q. How can researchers verify the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR Analysis : Compare ¹H/¹³C NMR spectra with literature data for substituent positioning (e.g., pyran ring protons at δ 3.5–4.5 ppm) .
  • FT-IR : Confirm nitrile group presence via a sharp C≡N stretch near 2240 cm⁻¹ .
  • Physical Properties : Reference boiling point (e.g., 244°C for analogous 2-(tetrahydro-2H-pyran-4-yl)acetonitrile) and density (0.974 g/cm³) for consistency checks .

Q. How can reaction yields be optimized for this compound derivatives?

Methodological Answer: Variables influencing yield include:

  • Catalyst Selection : BF₃•OEt₂ improves regioselectivity in allylations (e.g., 84% yield for 2-allyl-tetrahydropyran derivatives) .
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in nucleophilic substitutions .
  • Temperature : Room-temperature reactions minimize side-product formation in sensitive intermediates .

Q. How should researchers address contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:

  • Side-Product Analysis : By-products like epoxides or unreacted carbonyl compounds may alter NMR shifts. Use TLC to monitor reaction progress .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitrile) deshield adjacent protons, causing downfield shifts. Compare with derivatives like 5-(benzyloxy)-tetrahydropyran (δ 4.5–5.0 ppm for benzyl protons) .
  • Cross-Validation : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

Q. What role does the pyran ring substituent play in modulating nitrile reactivity?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., phenyl at C-2) hinder nucleophilic attack on the nitrile, as seen in 4-methyl-2-phenyltetrahydropyran derivatives .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) increase nitrile electrophilicity, enhancing reactivity in subsequent amidation or hydrolysis .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer:

  • Statin Precursors : The compound is a key intermediate in Atorvastatin synthesis. Its nitrile group undergoes hydrolysis to form β-keto esters, critical for HMG-CoA reductase inhibition .
  • Reaction Pathway :
    • Cyanide-mediated substitution to form the nitrile intermediate.
    • Acid-catalyzed hydrolysis to generate the β-keto ester.
    • Coupling with aryl halides via Suzuki-Miyaura cross-coupling for side-chain diversification .

Safety Note : Always handle nitriles in a fume hood due to potential toxicity. Use PPE (gloves, goggles) and follow institutional guidelines for waste disposal .

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